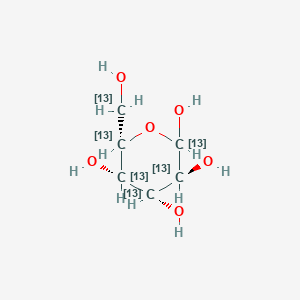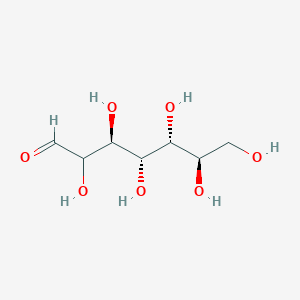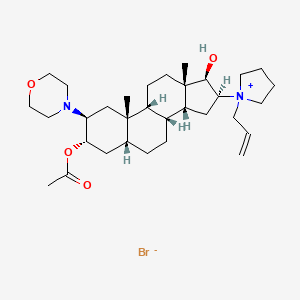
4-Chloro-2-pentenoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-pentenoyl Chloride is an organic compound with the molecular formula C5H6Cl2O. It is a versatile chemical used in various synthetic applications, particularly in the synthesis of alkenamides which exhibit herbicidal activity . This compound is characterized by the presence of a chloro group and a pentenoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-pentenoyl Chloride can be synthesized through several methods. One common approach involves the chlorination of 4-chloro-2-pentenoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows:
4-Chloro-2-pentenoic acid+SOCl2→4-Chloro-2-pentenoyl Chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-pentenoyl Chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-chloro-2-pentenoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often catalyzed by acids such as sulfuric acid.
Amidation: Amines, often under mild heating.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Hydrolysis: 4-Chloro-2-pentenoic acid and hydrochloric acid.
Esterification: Esters of 4-chloro-2-pentenoic acid.
Amidation: Amides of 4-chloro-2-pentenoic acid.
Friedel-Crafts Acylation: Ketones with a 4-chloro-2-pentenoyl group.
Scientific Research Applications
4-Chloro-2-pentenoyl Chloride is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-pentenoyl Chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as alcohols, amines, and aromatic compounds, forming esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Pentanoyl Chloride: Similar in structure but lacks the chloro group.
Valeroyl Chloride: Another name for pentanoyl chloride.
2-Pentenoyl Chloride: Similar structure but without the chloro substitution.
Uniqueness
4-Chloro-2-pentenoyl Chloride is unique due to the presence of both a chloro group and a pentenoyl chloride moiety, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(E)-4-chloropent-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c1-4(6)2-3-5(7)8/h2-4H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJRJJLUWZLMM-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
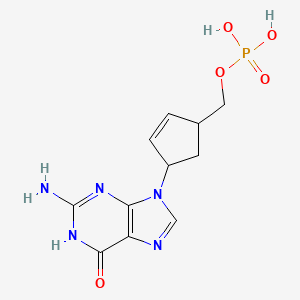
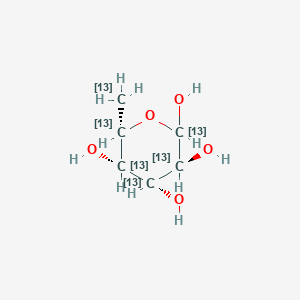
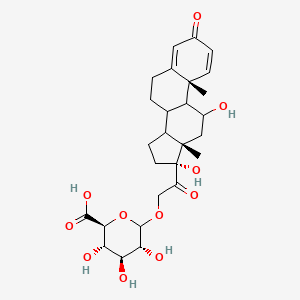

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
